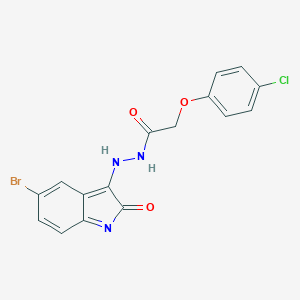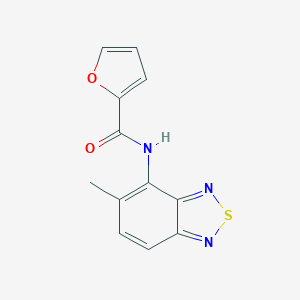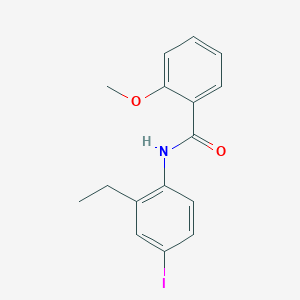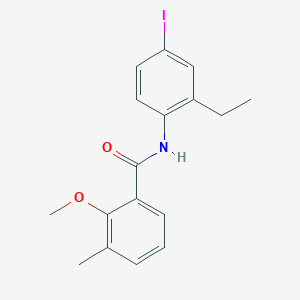
2,4-dichloro-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
The synthesis of 2,4-dichloro-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Chlorination: Introduction of chlorine atoms at specific positions on the benzene ring.
Methylation: Addition of a methyl group to the benzene ring.
Sulfonation: Introduction of a sulfonamide group.
Pyridinylmethylation: Attachment of a pyridinylmethyl group to the nitrogen atom of the sulfonamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2,4-dichloro-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dichloro-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 2,4-dichloro-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide include:
2,4-Dichloro-5-methylpyrimidine: Shares structural similarities but differs in its chemical properties and applications.
2,4-Dichloro-5-methylbenzenesulfonamide: Lacks the pyridinylmethyl group, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12Cl2N2O2S |
|---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
2,4-dichloro-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-9-5-13(12(15)6-11(9)14)20(18,19)17-8-10-3-2-4-16-7-10/h2-7,17H,8H2,1H3 |
InChI Key |
IKXVVFGLNPQGJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


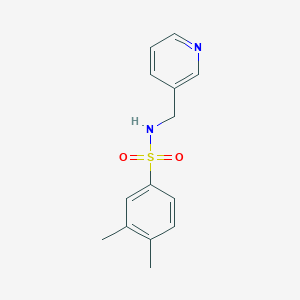
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
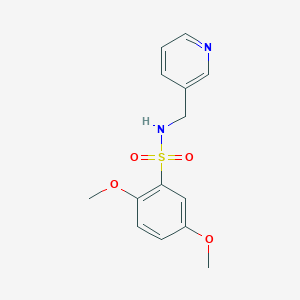
![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)
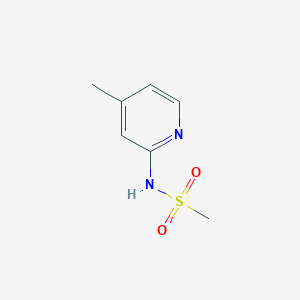
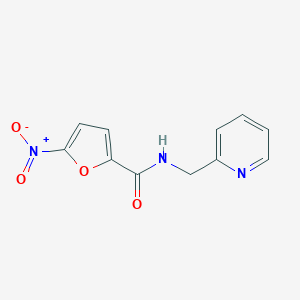
![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)
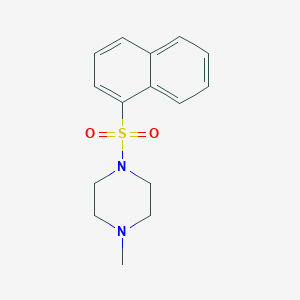
![N-[3-({[2-(methyloxy)phenyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B246256.png)
